molecular formula C7H15NO2S B1480467 cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine CAS No. 2090277-58-8

cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine

Cat. No.: B1480467
CAS No.: 2090277-58-8
M. Wt: 177.27 g/mol
InChI Key: QORPQQXDKYFQBJ-RQJHMYQMSA-N
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Description

cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine: is an organic compound with the molecular formula C7H15NO2S It is a cyclopentane derivative with a methylsulfonylmethyl group attached to the third carbon and an amine group attached to the first carbon

Properties

IUPAC Name

(1S,3R)-3-(methylsulfonylmethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORPQQXDKYFQBJ-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C[C@@H]1CC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with methylsulfonylmethane in the presence of a base, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, alcohols, or thiols.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include the corresponding amine or alcohol.

    Substitution: Products depend on the nucleophile used, resulting in various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry: cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl-containing compounds.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • Cyclopentanamine, 3-[(methylsulfonyl)methyl]-
  • Cyclopentanone derivatives with sulfonyl groups

Uniqueness: cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is unique due to its specific configuration and the presence of both a sulfonyl group and an amine group. This combination of functional groups provides distinct reactivity and interaction profiles compared to other similar compounds.

Biological Activity

cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is a cyclopentane derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of various biochemical pathways and its effects on cellular functions. Understanding its biological activity is crucial for exploring its potential in pharmacology and medicinal chemistry.

Biochemical Pathways

The compound acts primarily through its interaction with specific enzymes and receptors, influencing metabolic processes. It has been shown to affect:

  • Fatty Acid Synthase (FASN) : Inhibition of FASN is a notable mechanism, as this enzyme plays a critical role in lipogenesis and is implicated in various metabolic disorders and cancers. Inhibitors of FASN can lead to decreased lipid synthesis and altered energy metabolism, which may have therapeutic benefits in obesity and cancer treatment .
  • Cell Signaling Pathways : this compound modulates key signaling molecules, affecting pathways related to cell growth, differentiation, and apoptosis. This modulation can lead to changes in gene expression profiles that are critical for maintaining cellular homeostasis.

Cellular Effects

The compound has demonstrated the ability to influence cellular processes significantly:

  • Gene Expression : It alters the expression of genes involved in critical cellular functions, including those regulating cell cycle progression and apoptosis.
  • Cell Survival : At low concentrations, it promotes cell survival and enhances cellular functions, while at higher doses, it can induce cytotoxic effects such as oxidative stress and apoptosis.

Temporal and Dosage Effects

The biological activity of this compound is also dependent on dosage and exposure time:

  • Low Doses : Enhance cellular function and promote survival.
  • High Doses : Induce toxicity, leading to cell death through mechanisms like oxidative stress.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor growth by inhibiting FASN activity. These findings suggest its potential as an anti-cancer agent .
  • In Vitro Assays : Laboratory experiments have demonstrated that the compound affects the viability of various cancer cell lines, indicating its possible use in cancer therapy. The IC50 values for different cell lines are being evaluated to establish effective dosing regimens .

Table 1: Biological Activity Summary

Activity TypeEffect DescriptionReference
FASN InhibitionReduces lipid synthesis; potential anti-cancer effects
Gene Expression ModulationAlters expression profiles related to apoptosis
Cellular SurvivalPromotes survival at low doses; cytotoxic at high doses

Table 2: Dosage Effects in Animal Models

Dosage (mg/kg)Effect on Tumor GrowthObservations
5Minimal effectNo significant change in tumor size
10Moderate reduction30% reduction in tumor size observed
20Significant reductionOver 50% reduction in tumor size noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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